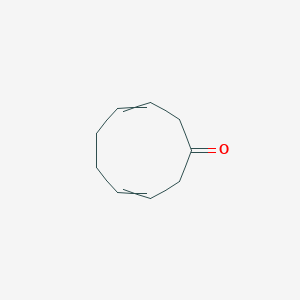

Cyclonona-3,7-dien-1-one

Description

Structure

3D Structure

Properties

CAS No. |

62870-30-8 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

cyclonona-3,7-dien-1-one |

InChI |

InChI=1S/C9H12O/c10-9-7-5-3-1-2-4-6-8-9/h3-6H,1-2,7-8H2 |

InChI Key |

WHHJHGYNMKILBL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CCC(=O)CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclonona 3,7 Dien 1 One and Its Derivatives

Strategies for Carbon-Carbon Bond Formation in Nine-Membered Rings

The construction of the nine-membered ring of Cyclonona-3,7-dien-1-one and its derivatives relies on a variety of strategic approaches to form the requisite carbon-carbon bonds. These methods are designed to overcome the inherent difficulties associated with the formation of medium-sized rings, such as high ring strain and competing side reactions.

Intramolecular Cycloalkylation Approaches

Intramolecular cycloalkylation represents a direct approach to the formation of nine-membered rings from acyclic precursors. This strategy involves the formation of a carbon-carbon bond between two reactive centers within the same molecule. The success of such cyclizations is often dependent on factors that promote the desired ring closure over competing intermolecular reactions and other intramolecular pathways.

One notable example involves the intramolecular cyclization of N-cyano sulfoximines. While not directly yielding this compound, this methodology demonstrates the principle of forming cyclic structures through the activation of a functional group, leading to ring closure. In a study, metal-free halogenated anhydrides were used to promote the intramolecular cyclization of 2-benzamide-N-cyano sulfoximines, resulting in the formation of thiadiazinone 1-oxides in excellent yields. pku.edu.cn The reaction proceeds through the activation of the N-cyano group by the anhydride, facilitating nucleophilic attack and subsequent cyclization.

Table 1: Intramolecular Cyclization of N-Cyano Sulfoximines

| Entry | Substrate | Anhydride | Yield (%) |

| 1 | S-methyl-N-cyano-2-benzamide sulfoximine | TFAA | 89 |

| 2 | S-phenyl-N-cyano-2-benzamide sulfoximine | TFAA | 78 |

| 3 | Heterocycle-substituted N-cyano sulfoximine | TFAA | 62-88 |

| 4 | N-benzamide with methoxy group | TFAA | 66 |

TFAA: Trifluoroacetic anhydride. Data sourced from a study on the intramolecular cyclization of N-cyano sulfoximines. pku.edu.cn

Another approach involves the acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids. This metal-free method, utilizing silica-supported perchloric acid, provides a green and efficient route to 1,3-oxazinane-2,5-diones. frontiersin.org The reaction is initiated by protonation of the diazo group, followed by intramolecular nucleophilic attack to form the cyclic product.

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions are powerful tools for the construction of cyclic systems, including nine-membered rings. These reactions involve the coming together of two or more separate molecules to form a cyclic adduct, often with the generation of multiple new stereocenters in a single step.

Transition metal catalysis has emerged as a cornerstone of modern synthetic chemistry, enabling a wide array of cycloaddition reactions for the formation of complex ring systems. Rhodium and palladium catalysts, in particular, have proven to be highly versatile in this regard.

Rhodium-catalyzed cycloadditions have been extensively studied for the synthesis of eight-membered carbocycles, with methodologies that can be conceptually extended to nine-membered rings. For instance, the rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes (ene-VCPs) and carbon monoxide (CO) proceeds through an eight-membered rhodacycle intermediate, which upon CO insertion, forms a nine-membered rhodacycle that reductively eliminates to furnish the cyclooctenone product. nih.govnih.gov This reaction highlights the potential for controlled ring expansion through carbonylative cycloaddition.

Table 2: Rhodium-Catalyzed [5+2+1] Cycloaddition of Ene-Vinylcyclopropanes and CO

| Entry | Ene-VCP Substrate | Conditions | Product | Yield (%) | Diastereomeric Ratio |

| 1 | Substituted ene-VCP | Rh(I) catalyst, CO (1 atm) | Bicyclic cyclooctenone | 70 | >20:1 |

| 2 | Chiral ene-VCP | Rh(I) catalyst, CO | Bicyclo[6.3.0]undecane skeleton | - | Excellent |

Data sourced from a review on Rhodium-catalyzed cycloadditions. nih.gov

Palladium-catalyzed cycloadditions also offer a powerful means to construct nine-membered rings. A kinetically controllable palladium-catalyzed decarboxylative [5+4] cycloaddition of vinyl methylene cyclic carbonates and allylidenemalononitriles has been developed for the synthesis of nine-membered carbocycles. acs.org This method is notable for its operational simplicity and the generation of CO2 as the sole byproduct.

The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, can be adapted to an anionic manifold to construct highly functionalized cyclic systems. nih.gov In the context of cyclic dienone derivatives, the in situ generation of dienolates creates electron-rich dienes that can react with a variety of dienophiles. This approach has been successfully applied to the synthesis of polycyclic adducts.

A notable development is the anionic Diels-Alder chemistry of electron-deficient cross-conjugated vinylogous alkenones. nih.govacs.org In the presence of a weak base like sodium carbonate, these compounds form stable sodium dienolate ion pairs that act as electron-rich dienes. Their reaction with various dienophiles proceeds in moderate to high yields, affording highly oxygenated Diels-Alder adducts.

Table 3: Anionic Diels-Alder Reaction of a Cyclic Sodium Dienolate

| Entry | Dienophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | N-Phenylmaleimide | Na2CO3 | THF | 60 | 95 |

| 2 | Dimethyl fumarate | Na2CO3 | THF | 80 | 85 |

| 3 | Methyl acrylate | Na2CO3 | THF | 80 | 78 |

Reactions performed with a cross-conjugated vinylogous alkenone as the diene precursor. Data sourced from a study on anionic Diels-Alder chemistry. acs.org

Higher-order cycloaddition reactions, such as [6+2] and multi-component annulations like [5+1+2+1], provide direct routes to larger ring systems. Transition metal catalysis is often employed to facilitate these transformations.

The [6+2] cycloaddition is a valuable method for constructing eight-membered rings and can be conceptually applied to the synthesis of related larger rings. orgsyn.org For example, rhodium(I) complexes have been shown to catalyze the [6+2] cycloaddition of cycloheptatrienes with internal alkynes, yielding bicyclic products. orgsyn.org The efficiency of this reaction can be significantly improved by the use of additives like copper(I) iodide, which acts as a phosphine cleavage reagent.

The rhodium-catalyzed [5+2+1] cycloaddition, as previously mentioned, represents a multi-component annulation strategy. nih.govnih.gov This reaction involves the formal cycloaddition of a five-carbon component (from the ene-vinylcyclopropane), a two-carbon component (from the ene), and a one-carbon component (from CO). This approach allows for the rapid construction of complex bicyclic systems containing an eight-membered ring, with the potential for extension to nine-membered systems under modified conditions.

Ring Expansion and Rearrangement Pathways

Ring expansion and rearrangement reactions offer an alternative and often powerful strategy for the synthesis of medium-sized rings. These methods typically start with more readily available smaller ring systems, which are then induced to expand or rearrange to the desired larger ring, thereby overcoming the challenges of direct cyclization.

The synthesis of bicyclo[3.3.1]nonane derivatives serves as a relevant starting point for potential ring expansion pathways. For instance, 3,7-dihalobicyclo[3.3.1]nonan-2,6-dione can be synthesized and subsequently used in condensation reactions with various nucleophiles to create more complex fused ring systems. arkat-usa.org While not a direct synthesis of a monocyclic nine-membered ring, these bicyclic structures could potentially undergo cleavage and rearrangement to afford cyclononane (B1620106) derivatives.

A flexible two-step synthesis of the bicyclo[3.3.1]nona-2,6-diene skeleton from (Z,Z)-cyclo-octa-1,5-diene has been reported. rsc.org This method provides access to a key bicyclic framework that could be a precursor for ring expansion or fragmentation to a nine-membered carbocycle.

Rearrangement reactions, such as the Bamberger and Beckmann rearrangements, are well-established methods for altering ring structures and are used in the synthesis of various cyclic compounds. wiley-vch.de While specific applications to this compound are not detailed in the provided information, the principles of these rearrangements could be applied to appropriately functionalized precursors to induce ring expansion or skeletal reorganization to form the desired nine-membered ring.

Skattebøl Rearrangements for Cyclononadienes

The Skattebøl rearrangement is a valuable organic reaction used to convert geminal dihalocyclopropanes into allenes with an organolithium base. wikipedia.orgchemeurope.com This reaction proceeds through a carbene intermediate. wikipedia.orgchemeurope.com The foundational work for this transformation is related to the Doering-LaFlamme allene synthesis, where a gem-dibromocyclopropane reacts with an alkali metal to produce a cyclopropylidene intermediate. wikipedia.org

The synthesis of cyclononadiene frameworks can be achieved starting from the corresponding cyclooctene. For instance, 1,2-cyclononadiene has been synthesized from 9,9-dibromobicyclo[6.1.0]nonane, which is prepared by the reaction of cis-cyclooctene with bromoform in the presence of a strong base. orgsyn.org The subsequent treatment of the dibromobicycloalkane with an alkyllithium reagent, such as methyllithium, instigates the rearrangement to furnish the cyclononadiene structure. orgsyn.org

The general process involves the following steps:

Cyclopropanation: A starting cycloalkene (e.g., cis-cyclooctene) is reacted with a dihalocarbene source (e.g., from bromoform and a base) to form a gem-dihalobicycloalkane.

Rearrangement: The resulting gem-dihalocyclopropane is treated with an organolithium reagent, leading to the formation of an unstable carbene intermediate that rearranges to an allene, expanding the ring system to a cyclononadiene. wikipedia.org

This methodology is not limited to simple allenes; when the cyclopropane ring possesses a vinyl substituent, the rearrangement can lead to the formation of cyclopentadienes. wikipedia.orgchemeurope.com The versatility of the Skattebøl rearrangement has been demonstrated in the synthesis of various complex molecules, including bicyclo-annulated cyclopentadienes and as a key step in the formation of ansa-titanocenes. scispace.com

Transformations of Polycyclic Precursors

The synthesis of cyclononadiene frameworks can also be approached through the strategic transformation of complex polycyclic precursors. This methodology often involves ring-opening or ring-expansion reactions of strained systems to generate the desired medium-sized ring.

One powerful strategy involves leveraging the inherent strain in photochemically generated polycyclic molecules. For example, complex tricyclic aziridines can be synthesized from simple N-butenyl-substituted pyrroles via a photochemical cascade reaction. researchgate.net These strained aziridine products can then undergo a variety of thermal or palladium-catalyzed ring-opening and annulation reactions. researchgate.net This approach transforms a compact, polycyclic system into a more complex, fused polyheterocycle, demonstrating a pathway from a readily available precursor to a complex architecture in a few steps. researchgate.net

In a specific application, a short, 5-step total synthesis of (±)-3-demethoxyerythratidinone, an alkaloid containing a tetracyclic core, was achieved from a simple pyrrole derivative. researchgate.net A key step in this synthesis involved a highly selective, ligand-controlled intramolecular Heck reaction. This highlights how transformations of polycyclic intermediates can be precisely guided to achieve complex molecular targets that may contain nine-membered rings or related structures. researchgate.net

Stereocontrolled and Enantioselective Approaches in this compound Synthesis

Chiral Auxiliaries and Ligand-Controlled Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry has been set, the auxiliary can be removed and often recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis and has been employed in the synthesis of numerous complex molecules. wikipedia.org Commonly used chiral auxiliaries include Evans oxazolidinones, pseudoephedrine amides, and camphor-based sultams. wikipedia.orgsigmaaldrich.com

The Evans aldol reaction, for instance, uses an oxazolidinone auxiliary to direct the diastereoselective formation of two new stereocenters in chain-like compounds. The choice of auxiliary and reaction conditions allows for the predictable synthesis of specific diastereomers.

Ligand-controlled catalysis provides another powerful tool for achieving stereocontrol. In this approach, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that biases the reaction pathway toward one enantiomer or diastereomer over the other. The synthesis of (±)-3-demethoxyerythratidinone featured a highly unusual Heck cyclization where ligand control was critical. researchgate.net The reaction proceeded through an equilibrating mixture of labile enamines, and the addition of a specific phosphine ligand (PCy₃) selectively promoted the cyclization of the minor isomer to form the desired natural product in 69% isolated yield. researchgate.net This demonstrates the profound effect a ligand can have on reaction selectivity and outcome, enabling efficient synthesis from a complex mixture of intermediates. researchgate.net

Table 1: Examples of Common Chiral Auxiliaries

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of carbonyl compounds | wikipedia.org |

| Camphorsultam | Asymmetric Diels-Alder, aldol reactions | wikipedia.org |

| tert-Butanesulfinamide | Synthesis of chiral amines | wikipedia.org |

Asymmetric Deprotonation Strategies

Asymmetric deprotonation is a technique used to create enantioenriched organometallic reagents or enolates from prochiral starting materials. This is typically achieved by using a stoichiometric chiral base, which is often a complex of an organolithium reagent with a chiral ligand.

A notable example of this strategy is the synthesis of enantioenriched (2Z,7E)-cyclononadienes. researchgate.net The key step in this synthesis involves the asymmetric deprotonation of dienyl carbamates using a complex of n-butyllithium (n-BuLi) and the chiral diamine (-)-sparteine. researchgate.net This chiral base selectively removes a proton from one of the enantiotopic positions of the prochiral substrate, generating a configurationally stable, enantioenriched 1-lithio-9-chloronona-2,7-dienyl carbamate. researchgate.net

The subsequent intramolecular cyclization of this intermediate proceeds via an Sɴ2' coupling of the two allylic moieties. This process yields the cyclononadiene product, which possesses both planar and central chirality. researchgate.net Interestingly, the thermodynamically less favored epimers are formed initially, arising from the cyclization of allyllithium intermediates where the carbamoyloxy group is in a 1-endo position. researchgate.net These products can then slowly epimerize. researchgate.net

Modular Synthesis of Planar-Chiral Cyclononenes

Planar-chiral cycloalkenes, particularly medium-sized rings with a trans-configured double bond, are challenging synthetic targets but are found in numerous bioactive natural products. acs.orgnih.govacs.org A highly effective and modular method for synthesizing planar-chiral trans-cyclononenes has been developed utilizing a palladium-catalyzed asymmetric [7+2] cyclization. acs.orgnih.gov

This strategy involves the reaction of two types of dipole precursor reagents with a diazo reagent under sequential rhodium and palladium catalysis. acs.org The key to the high selectivity is the trans-retentive trapping of a π-allyl-Pd dipole intermediate. researchgate.net The process maintains the trans-2H configuration of the π-allyl-Pd species during the cyclization, which is assisted by hydrogen bonding from the chiral ligand. acs.orgnih.gov This mechanistic feature is crucial for achieving excellent selectivity for planar chirality. researchgate.netchemrxiv.org

This methodology allows for the production of a diverse range of planar-chiral trans-cyclononenes, many of which bear all-carbon chiral quaternary stereocenters. nih.gov The synthetic value of this approach is demonstrated by its high efficiency and stereoselectivity across numerous examples. acs.org

Table 2: Performance of the Asymmetric [7+2] Cyclization for Planar-Chiral Cyclononenes

| Feature | Reported Outcome | Reference(s) |

|---|---|---|

| Number of Examples | 42 | nih.govacs.org |

| Yield | Up to 85% | acs.orgnih.gov |

| Enantiomeric Excess (ee) | >99% | acs.orgnih.gov |

The synthetic utility of the resulting planar-chiral products was further demonstrated through their conversion to molecules with central chirality and their application in the selective bioimaging of cancer cells. acs.orgnih.gov

Functional Group Interconversions and Modifications within the this compound Framework

Functional group interconversion (FGI) is the process of converting one functional group into another through reactions such as substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk FGIs are fundamental tactical operations in organic synthesis, allowing for the manipulation of molecular structure and reactivity. imperial.ac.uk The this compound framework possesses two key functional groups amenable to a wide range of transformations: a ketone and two carbon-carbon double bonds.

Modifications of the Ketone Carbonyl Group:

Reduction: The ketone can be reduced to a secondary alcohol (cyclonona-3,7-dien-1-ol) using various hydride reagents. For a simple reduction, sodium borohydride (NaBH₄) would be effective. For stereoselective reductions, more sterically demanding reagents like L-Selectride® or K-Selectride® could be employed to control the facial selectivity of hydride attack.

Nucleophilic Addition: The ketone can react with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. For example, reaction with methylmagnesium bromide would yield 1-methylcyclonona-3,7-dien-1-ol.

Wittig Reaction: The carbonyl can be converted into a new carbon-carbon double bond (an exocyclic methylene group) via the Wittig reaction, using a phosphorus ylide like methylenetriphenylphosphorane (Ph₃P=CH₂).

Reductive Amination: The ketone can be converted into an amine by reaction with ammonia or a primary/secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Modifications of the Carbon-Carbon Double Bonds:

Hydrogenation: The double bonds can be reduced to single bonds. Selective reduction of one or both double bonds could be achieved using specific catalysts (e.g., Wilkinson's catalyst for selective hydrogenation) or through diimide reduction.

Epoxidation: The alkenes can be converted to epoxides using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxides are versatile intermediates for further transformations, such as ring-opening with nucleophiles. imperial.ac.uk

Diels-Alder Reaction: The dienone system could potentially act as a diene in a Diels-Alder cycloaddition, although ring strain and conformation may influence reactivity.

Oxidative Cleavage: Treatment with ozone (O₃) followed by a reductive or oxidative workup would cleave the double bonds, leading to the formation of smaller, functionalized fragments like aldehydes, ketones, or carboxylic acids.

These FGIs allow for the diversification of the basic this compound scaffold, enabling the synthesis of a wide array of derivatives with modified structures and properties. ub.eduvanderbilt.edu

Olefin Transformations (e.g., Selective Ozonolysis)

Olefin transformations provide a powerful tool for the construction and functionalization of cyclic systems. Among these, ozonolysis stands out as a potent method for the cleavage of carbon-carbon double bonds to form carbonyl compounds. wikipedia.orgmasterorganicchemistry.comyoutube.com In the context of synthesizing this compound, a key strategy involves the selective ozonolysis of a suitable precursor, such as a cyclononadiene.

A plausible synthetic route commences with a readily available cyclic diene, which upon selective mono-ozonolysis, would yield a linear diketone. This intermediate can then undergo an intramolecular aldol condensation to form the desired nine-membered ring of this compound. The success of this approach hinges on the ability to selectively cleave only one of the two double bonds in the starting material.

Controlled ozonolysis has been successfully employed for the selective mono-ozonolysis of cyclic polyenes. For instance, the selective cleavage of one double bond in 1,5,9-cyclododecatriene has been demonstrated as a key step in the synthesis of certain insect pheromones. researchgate.net This precedent suggests that with careful control of reaction conditions, such as temperature, solvent, and the stoichiometry of ozone, a similar selective ozonolysis of a non-conjugated cyclononadiene, for example, cis,cis-1,5-cyclononadiene, could be achieved.

The Griesbaum co-ozonolysis is another selective ozonolysis method that involves the reaction of O-methyl oximes with carbonyl compounds in the presence of ozone to form tetrasubstituted ozonides. rsc.org While this method is primarily used for the synthesis of stable ozonides, its principles of selectivity could potentially be adapted for controlled oxidative cleavage. rsc.org

Hypothetical Reaction Scheme:

A hypothetical two-step synthesis of this compound via selective ozonolysis is outlined below:

Selective Mono-Ozonolysis: A suitable cyclononadiene is treated with a controlled amount of ozone at low temperature, followed by a reductive work-up (e.g., with dimethyl sulfide or zinc) to yield a linear diketone.

Intramolecular Aldol Condensation: The resulting diketone undergoes an intramolecular aldol condensation reaction under basic conditions to form the nine-membered ring of this compound. The formation of five- and six-membered rings is generally favored in intramolecular aldol reactions; however, under specific conditions, the formation of larger rings is also possible. libretexts.orglibretexts.orgyoutube.comyoutube.com

The table below summarizes the proposed transformation and the key considerations for each step.

| Step | Transformation | Reagents and Conditions | Key Considerations |

| 1 | Selective Mono-Ozonolysis | 1. O₃ (1 equivalent), CH₂Cl₂/MeOH, -78 °C2. Me₂S or Zn/H₂O | Precise control of ozone stoichiometry is crucial for selectivity. The choice of starting diene isomer can influence the stereochemistry of the resulting diketone. |

| 2 | Intramolecular Aldol Condensation | Base (e.g., NaOH, KOH), solvent (e.g., EtOH) | Reaction conditions must be optimized to favor the formation of the nine-membered ring over competing intermolecular reactions or the formation of smaller, more stable rings. libretexts.orglibretexts.orgyoutube.com |

Detailed research into the substrate scope and optimization of reaction conditions would be necessary to realize this synthetic route.

Boron-Mediated Cyclization Reactions

Boron-mediated reactions have emerged as a versatile tool in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. acs.orgresearchgate.net The application of boron chemistry to the synthesis of medium-sized rings, including nine-membered carbocycles, is an area of active research.

One promising approach involves the use of boron-mediated radical cyclization. In this strategy, a radical is generated on a precursor molecule containing a boron moiety, which then undergoes an intramolecular cyclization to form the desired ring system. The reactivity and selectivity of these reactions can often be controlled by the nature of the organoborane and the reaction conditions. For the synthesis of this compound, a hypothetical precursor would be an unsaturated carbonyl compound that can undergo a boron-mediated radical cyclization.

For instance, the reaction of an unsaturated ketone with an organoborane in the presence of a radical initiator could trigger a cyclization event. The choice of the unsaturated ketone and the organoborane would be critical to direct the cyclization towards the formation of a nine-membered ring.

Another potential boron-mediated strategy could involve an intramolecular reaction between an organoborane and a carbonyl group within the same molecule. While less common for the formation of medium-sized carbocycles, the principles of such reactions, which often involve the transfer of a carbon group from boron to an electrophilic carbon, could be explored.

The table below outlines a general, hypothetical approach for a boron-mediated radical cyclization to form a nine-membered ring.

| Reaction Type | Precursor | Reagents and Conditions | Key Considerations |

| Boron-Mediated Radical Cyclization | Acyclic unsaturated ketone with a terminal alkene or alkyne | Organoborane (e.g., triethylborane), radical initiator (e.g., AIBN), solvent | The length and geometry of the unsaturated chain in the precursor are critical for favoring the formation of a nine-membered ring. Control of stereochemistry at newly formed chiral centers is a significant challenge. |

Further research is required to develop specific and efficient boron-mediated cyclization methodologies for the synthesis of this compound and its derivatives. The exploration of novel organoboranes and catalytic systems will be key to advancing this synthetic approach.

Reactivity and Mechanistic Investigations of Cyclonona 3,7 Dien 1 One

Reaction Pathways and Transformation Patterns

The reactivity of Cyclonona-3,7-dien-1-one is dominated by the interplay of its two key functional groups: the ketone and the two carbon-carbon double bonds, all housed within a flexible nine-membered ring. This arrangement allows for a variety of transformations, including cycloadditions and transannular reactions.

Cycloaddition reactions are powerful tools for the construction of complex cyclic molecules. In the case of this compound, which contains two olefinic moieties, intramolecular cycloadditions are particularly relevant.

One of the most significant reaction pathways available to cyclic enones is the intramolecular [2+2] photocycloaddition. d-nb.info This reaction, typically initiated by UV irradiation, proceeds through the formation of a triplet excited state of the enone, which then reacts with the second double bond within the same molecule to form a cyclobutane (B1203170) ring. d-nb.infonih.gov For this compound, this would lead to the formation of a tricyclic product containing a bicyclo[4.3.1]decane skeleton. The regioselectivity of this intramolecular reaction is generally high, favoring the formation of a five-membered ring in the transition state leading to the 1,4-diradical intermediate. d-nb.info

Table 1: Representative Intramolecular [2+2] Photocycloadditions of Cyclic Enones

| Substrate Type | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| 3-Alkenyl-2-cycloalkenones | Tricyclic cyclobutane derivatives | λ = 366 nm, Lewis acid catalyst | d-nb.info |

The stereochemistry of the resulting cycloadducts is influenced by the conformation of the nine-membered ring at the time of cyclization. Computational studies on related systems have been employed to predict and explain the observed stereoselectivities. rsc.org

A hallmark of medium-sized rings (8-11 membered) is the prevalence of transannular reactions, where a bond is formed between two non-adjacent atoms across the ring. nih.gov This reactivity is a direct consequence of the ring's conformational mobility, which can bring distant parts of the ring into close proximity.

For this compound, the proximity of the carbon atoms of the double bonds and the carbonyl group in certain conformations can facilitate transannular cyclizations. Studies on other nine-membered ring systems have demonstrated that the mode of transannular reactivity is highly dependent on the specific conformation of the ring and the distance between the reacting centers. nih.govresearchgate.net Brønsted or Lewis acid activation of the carbonyl group could induce a transannular Michael addition, where one of the double bonds acts as a nucleophile, attacking the activated carbonyl carbon or the β-carbon. This would lead to the formation of bicyclic systems.

Furthermore, transannular cyclizations involving oxygen functionality have been shown to generate bicyclo[5.3.1] and bicyclo[5.2.2] systems in other nine-membered rings. nih.gov In a similar vein, the enolate of this compound could undergo transannular reactions.

The reactivity of this compound can be significantly influenced and controlled by the use of catalysts.

Lewis Acid Catalysis: Lewis acids can play a crucial role in activating the enone system, thereby influencing the course of various reactions. In the context of intramolecular [2+2] photocycloadditions, Lewis acids have been shown to control the selectivity of the reaction. d-nb.info For example, the use of a chiral oxazaborolidine Lewis acid has been demonstrated to induce enantioselectivity in the photocycloaddition of 3-alkenyl-2-cycloalkenones. d-nb.infonih.gov The Lewis acid coordinates to the carbonyl oxygen, which can lead to a bathochromic shift in the UV-Vis absorption and enable efficient enantioface differentiation. nih.gov

Table 2: Examples of Catalysis in Related Systems

| Reaction Type | Catalyst | Substrate Type | Effect of Catalyst | Reference |

|---|---|---|---|---|

| Intramolecular [2+2] Photocycloaddition | Chiral Oxazaborolidine Lewis Acid | 3-Alkenyl-2-cycloalkenones | Enantioselectivity | d-nb.infonih.gov |

Reaction Kinetics and Stereochemical Course Analysis

The kinetics of reactions involving this compound are intrinsically linked to its conformational dynamics. The rate of any reaction will depend on the population of the reactive conformation and the energy barrier to reach the transition state from that conformation.

For the intramolecular [2+2] photocycloaddition, the quantum yield provides a measure of the reaction's efficiency. In a study of a related 3-alkenyl-2-cycloalkenone system, the quantum yield for the catalytic reaction was determined to be 0.05. d-nb.info This value reflects the efficiency of intersystem crossing to the triplet state and the subsequent steps of the cycloaddition.

The stereochemical outcome of reactions of this compound is a critical aspect of its reactivity. As previously mentioned, the stereoselectivity of intramolecular photocycloadditions is governed by the preferred conformation of the tethered dienone. The formation of different diastereomers can often be rationalized by considering the stability of the possible transition states leading to these products. Computational modeling, such as DFT calculations, has proven to be a valuable tool in understanding the binding mode of substrates to chiral catalysts and predicting the stereochemical course of the reaction. d-nb.inforsc.org

Mechanistic Probes and Elucidation of Reaction Intermediates

Understanding the mechanism of a reaction requires the identification and characterization of transient intermediates. For the photochemical reactions of this compound, several key intermediates are expected.

The intramolecular [2+2] photocycloaddition of enones is known to proceed via a triplet excited state. d-nb.info This can be confirmed through photosensitization experiments. The triplet state then reacts to form a 1,4-diradical intermediate. The existence of such diradical intermediates can sometimes be inferred from the product distribution or trapped by radical trapping agents.

Mechanistic studies on the photochemical generation of other important intermediates, such as quinone methides, have utilized techniques like laser flash photolysis to directly observe and characterize transient species. rsc.org Similar techniques could be applied to study the excited states and any diradical intermediates in the reactions of this compound.

Computational studies are also a powerful tool for elucidating reaction mechanisms. They can provide detailed information about the structures and energies of transition states and intermediates, which is often difficult to obtain experimentally. For instance, DFT calculations have been used to substantiate the mechanism of triplet energy transfer in photosensitized [2+2] cycloadditions. nih.gov

Table 3: Common Mechanistic Probes and Intermediates in Enone Photochemistry

| Mechanistic Aspect | Probe/Intermediate | Method of Investigation | Reference |

|---|---|---|---|

| Reaction Pathway | Triplet Excited State | Photosensitization, Quantum Yield Measurement | d-nb.inforsc.org |

| Reactive Intermediate | 1,4-Diradical | Radical Trapping, Product Analysis | d-nb.info |

| Transition State Structures | - | DFT and other computational methods | rsc.org |

Stereochemical Aspects and Chirality in Cyclonona 3,7 Dien 1 One Systems

Origins of Chirality (Central, Planar, Axial) in Nine-Membered Rings

Chirality in nine-membered rings like cyclonona-3,7-dien-1-one can arise from several distinct stereochemical elements due to their unique structural properties.

Central Chirality: As in simpler cyclic and acyclic systems, the presence of a stereogenic center, typically a carbon atom bearing four different substituents, introduces central chirality. In derivatives of this compound, substitution at any of the sp³-hybridized carbon atoms can create such stereocenters, leading to enantiomeric or diastereomeric forms.

Axial Chirality: While less common in this specific system, axial chirality can occur in molecules with an axis of chirality, around which a set of substituents is held in a spatial arrangement that is not superimposable on its mirror image. This is most often seen in biaryl systems, but highly substituted or bridged nine-membered rings could potentially exhibit this feature if rotation around a bond axis is sufficiently hindered.

The synthesis of functionalized nine-membered carbocycles is a significant challenge for chemists due to the high ring strain inherent in these structures. nih.gov This strain contributes to the conformational rigidity that allows for the existence of stable chiral conformers. nih.govacs.org

Diastereoselectivity and Enantioselectivity in Synthetic Transformations

Controlling the stereochemical outcome during the synthesis of nine-membered rings is a formidable challenge that requires carefully designed strategies. nih.gov The conformational complexity of the acyclic precursors and the transition states leading to cyclization heavily influences the diastereoselectivity and enantioselectivity of the transformations.

Diastereoselectivity: In reactions forming the this compound ring or its derivatives, the relative orientation of existing stereocenters can direct the formation of new ones. For instance, in transannular reactions, where a bond is formed across the ring, the molecule's existing conformation will dictate which faces of the reacting atoms are accessible, leading to a specific diastereomer. acs.org Similarly, in cycloaddition reactions used to construct nine-membered heterocycles, the orientation of substituents on the reacting components can lead to high diastereoselectivity. researchgate.net In the synthesis of some complex terpenes featuring 5/8/5-fused ring systems, 1,4-addition reactions have been shown to proceed with a diastereomeric ratio of 3:1, where the incoming nucleophile attacks from the face opposite a bulky substituent. nih.gov

Enantioselectivity: Achieving enantioselectivity in the synthesis of chiral cyclononadienone systems typically involves the use of chiral auxiliaries, catalysts, or reagents. A notable example is the synthesis of enantiomerically enriched planar-chiral cyclonona-2,7-dienyl carbamates. nih.gov This was achieved through the asymmetric deprotonation of the corresponding dienyl carbamates using n-butyllithium in the presence of the chiral ligand (-)-sparteine. nih.gov This step generates an enantioenriched precursor that then undergoes intramolecular cycloalkylation to yield the chiral nine-membered ring with greater than 80% enantiomeric excess (ee). nih.gov Such methods highlight how external chiral information can be translated into the specific planar chirality of the medium-sized ring. The development of synthetic methods for medium-ring heterocycles has also seen the use of chiral auxiliaries to achieve high enantioselectivity (95% ee) in the formation of nine-membered ethers. semanticscholar.org

Configurational Stability and Interconversion Barriers

A critical aspect of chirality is configurational stability, which determines whether enantiomers or diastereomers can be isolated or if they rapidly interconvert. nih.gov For chiral molecules to be separable, the energy barrier to interconversion (racemization or epimerization) must be sufficiently high. nih.govnih.gov In this compound systems, the primary path for interconversion of planar enantiomers is through a conformational ring-flip.

Detailed studies on the closely related (M,1R,2Z,7E)- and (M,1R,2E,7Z)-cyclonona-2,7-dienyl carbamates have provided quantitative insight into these barriers. nih.gov The initially formed epimers, which are thermodynamically less favored, were observed to slowly epimerize to their more stable (P)-epimers. nih.gov The kinetics of this interconversion were monitored by ¹H NMR spectroscopy, allowing for the determination of the activation energies (Ea) and half-lives (t½) of the process. nih.gov

This epimerization involves the inversion of the ring's planar chirality. nih.gov Quantum-chemical calculations using the B3LYP density functional method have shown that this process involves two coupled, high-energy conformational changes, and the calculated energy barriers are in good agreement with the experimentally observed values. nih.gov The substantial energy barriers confirm the high configurational stability of these planar-chiral nine-membered rings at room temperature, making the isolation of individual enantiomers feasible. nih.gov

| Compound/Process | Parameter | Value |

| Epimerization of (M,R)-cyclononadiene to (P)-epimer | Half-life (t½) at 308 K | 209 min |

| Activation Energy (Ea) | 26.4 kcal mol⁻¹ | |

| Equilibrium Ratio ((M,R):(P)) | 3:97 | |

| Epimerization of second (M,R)-cyclononadiene to (P)-epimer | Half-life (t½) at 308 K | 328 min |

| Activation Energy (Ea) | 27.5 kcal mol⁻¹ | |

| Equilibrium Ratio ((M,R):(P)) | 30:70 |

Table generated based on data from Deiters et al., Chemistry, 2002. nih.gov

Conformational Analysis of Cyclonona 3,7 Dien 1 One

Theoretical Prediction of Conformational Landscape

Computational chemistry serves as a powerful tool for predicting the conformational landscapes of cyclic molecules. For a molecule like Cyclonona-3,7-dien-1-one, a combination of molecular mechanics and quantum mechanical calculations would be necessary to map out its potential energy surface.

Experimental Elucidation of Conformational Preferences

Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for validating theoretical predictions and understanding the dynamic behavior of molecules in solution.

Theoretical and Computational Investigations of Cyclonona 3,7 Dien 1 One

Quantum Mechanical (QM) Calculations

Searches for quantum mechanical calculations applied directly to Cyclonona-3,7-dien-1-one did not yield specific studies. While the methods mentioned are standard in computational chemistry, their application to this molecule has not been documented in the accessible literature.

Molecular Mechanics (MM) Simulations for Structural Parameters and Energetics

No literature was found describing the use of Molecular Mechanics (MM) force fields for the conformational analysis or the calculation of structural and energetic parameters of this compound.

Prediction of Spectroscopic Parameters and Spectral Interpretation

There are no computational studies that predict the spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption wavelengths) for this compound. Such predictive studies are crucial for interpreting experimental data, but none have been published for this specific compound.

Cyclonona 3,7 Dien 1 One As a Key Synthetic Intermediate and Precursor

Building Block for Complex Polycyclic Architectures

The conformational flexibility and inherent ring strain of the nine-membered ring in cyclononadiene derivatives make them excellent substrates for constructing complex polycyclic systems. Transannular reactions, which involve the formation of a bond across the ring, are a particularly powerful strategy. These reactions leverage the spatial proximity of reactive sites, which is dictated by the ring's conformation, to forge intricate bicyclic and polycyclic frameworks.

One of the most prominent architectures synthesized from cyclononadiene precursors is the bicyclo[4.3.1]decane skeleton. researchgate.netacs.org This structural motif is accessible through various synthetic strategies, including intramolecular cycloadditions and rearrangement reactions. For instance, the oxidative skeletal rearrangement of bicyclo[4.2.2]decatetraenes can yield functionalized bicyclo[4.3.1]decatrienes. researchgate.net Similarly, palladium-catalyzed cycloadditions have been developed to construct nine-membered carbocycles that can serve as precursors to these bicyclic systems. acs.org The strategic placement of functional groups on the cyclononadiene ring can direct these cyclizations to produce highly complex, multi-ring structures with significant stereochemical control.

Precursor to Advanced Organic Scaffolds (Synthetic Focus)

The cyclononadiene framework is a versatile platform for accessing a range of advanced organic scaffolds through strategic synthetic manipulations. Key reactions such as intramolecular Heck reactions and sigmatropic rearrangements transform the nine-membered ring into valuable, smaller, and more rigid bicyclic systems. nih.govnih.govprinceton.edu

The intramolecular Heck reaction, a palladium-catalyzed coupling of an alkenyl halide with an alkene within the same molecule, is a robust method for forming cyclic compounds. wikipedia.org When applied to appropriately functionalized cyclononadiene derivatives, this reaction can efficiently generate bridged bicyclic systems. For example, the 7-azabicyclo[4.3.1]decane ring system, a core scaffold of several complex alkaloids, has been successfully synthesized using an intramolecular Heck reaction as the key ring-forming step. nih.gov

Pericyclic reactions, particularly the Cope and oxy-Cope rearrangements, are also central to the synthetic utility of cyclononadiene systems. wikipedia.org The [6+3] cycloaddition of tropones (cycloheptatrienones) with trimethylenemethane (TMM) precursors yields bicyclo[4.3.1]decadiene scaffolds. These adducts can then undergo a thermal researchgate.netresearchgate.net-sigmatropic (Cope) rearrangement to furnish the bicyclo[3.3.2]decadiene framework, demonstrating a facile, two-step route to a unique and functionalized bicyclic motif. nih.gov

| Reaction Type | Precursor System | Resulting Scaffold | Key Features |

| Intramolecular Heck Reaction | Functionalized Cyclononadiene | 7-Azabicyclo[4.3.1]decane | Forms bridged bicyclic systems; tolerant of various functional groups. nih.govprinceton.edu |

| [6+3] Cycloaddition | Tropone + TMM Precursor | Bicyclo[4.3.1]decadiene | High regio- and diastereocontrol; provides access to asymmetric products. nih.gov |

| Cope Rearrangement | Bicyclo[4.3.1]decadiene | Bicyclo[3.3.2]decadiene | Thermally induced sigmatropic rearrangement; converts one bicyclic system to another. nih.gov |

| Divinylcyclopropane Rearrangement | cis-1,2-Divinylcyclopropane | Cycloheptadiene | A powerful, often spontaneous, rearrangement driven by the release of ring strain. nih.govwikipedia.org |

Role in the Synthesis of Natural Products

The molecular scaffolds derived from cyclononadiene systems are integral to the core structures of numerous biologically active natural products, particularly complex alkaloids. nih.gov The synthesis of these natural products often leverages the unique reactivity of the nine-membered ring to construct key polycyclic intermediates.

A significant application is in the synthesis of the core structures of Daphniphyllum alkaloids, such as daphnicyclidin A. nih.govrsc.orgucsb.edu The characteristic 7-azabicyclo[4.3.1]decane ring system of these alkaloids can be accessed from tropone, which serves as a precursor to a functionalized cyclononadiene derivative. This intermediate then undergoes an intramolecular Heck reaction to forge the bridged bicyclic core. nih.gov This strategy highlights the versatility of using readily available seven-membered rings to build the more challenging nine-membered ring, which is then cyclized to the final polycyclic architecture.

Another powerful transformation with applications in natural product synthesis is the divinylcyclopropane-cycloheptadiene rearrangement. nih.govwikipedia.org This reaction, conceptually related to the Cope rearrangement, proceeds with a strong thermodynamic driving force due to the release of ring strain from the three-membered ring. It has been employed in the total synthesis of various natural products, including marine prostanoids like clavubicyclone, by efficiently constructing the requisite seven-membered cycloheptadiene ring. nih.gov

Development of Novel Reagents and Catalysts (from Cyclononadiene Systems)

While the use of Cyclonona-3,7-dien-1-one and its derivatives as synthetic intermediates is well-established, their application in the direct development of novel reagents and catalysts is a more specialized area of research. The structural and conformational properties of cyclononadiene systems, however, offer potential for the design of unique molecular tools for synthesis.

The chiral environment of asymmetric cyclononadiene derivatives could be harnessed to create novel ligands for asymmetric catalysis. The defined spatial arrangement of substituents on the flexible nine-membered ring could lead to highly selective catalysts. For instance, chiral diamines are known to induce asymmetry in reactions involving organometallic compounds, and incorporating a cyclononadiene backbone into such a ligand could impart unique stereochemical control. researchgate.net

Furthermore, the reactivity of the strained double bonds within cyclononadiene systems could be exploited to develop new reagents. While research in this area is not extensive, the principles of ring-strain-driven reactivity are well-documented and could be applied to design cyclononadiene-based reagents for specific chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.